molecular formula C9H8F2 B12827925 (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene

Cat. No.: B12827925
M. Wt: 154.16 g/mol
InChI Key: HVOAMHGWIUUJEV-KZPCVFJPSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name (1E,3Z,5E,7Z)-9,9-difluoro-1,3,5,7-cyclononatetraene systematically describes the compound’s structure. The root "cyclononatetraene" indicates a nine-membered carbon ring with four double bonds. The numbering begins at position 1, with alternating double bonds at positions 1–2, 3–4, 5–6, and 7–8. The stereochemical descriptors 1E,3Z,5E,7Z specify the geometry of each double bond: the first (1E) and third (5E) double bonds adopt the trans configuration, while the second (3Z) and fourth (7Z) adopt the cis configuration. The prefix 9,9-difluoro denotes two fluorine atoms attached to carbon 9, which is a saturated bridgehead position in this bicyclic system.

The CAS Registry Number for this compound is 565464-16-6 , uniquely identifying it in chemical databases. By comparison, the parent hydrocarbon cyclononatetraene has the CAS number 7129-70-6 , highlighting the structural distinction introduced by fluorination.

Table 1: Comparative Nomenclature and Registry Data

Compound CAS Number Molecular Formula Key Substituents
Cyclononatetraene 7129-70-6 C~9~H~10~ None
9,9-Difluoro-1,3,5,7-cyclononatetraene 565464-16-6 C~9~H~8~F~2~ Fluorines at position 9

Properties

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

(1Z,3Z,5Z,7Z)-9,9-difluorocyclonona-1,3,5,7-tetraene

InChI

InChI=1S/C9H8F2/c10-9(11)7-5-3-1-2-4-6-8-9/h1-8H/b3-1-,4-2-,7-5-,8-6-

InChI Key

HVOAMHGWIUUJEV-KZPCVFJPSA-N

Isomeric SMILES

C\1=C\C=C/C(/C=C\C=C1)(F)F

Canonical SMILES

C1=CC=CC(C=CC=C1)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Cyclononatetraene Precursors

  • The primary approach involves the selective fluorination of cyclononatetraene or its derivatives at the 9-position.
  • Direct fluorination methods are generally avoided due to the high reactivity and potential for over-fluorination or ring degradation.
  • Instead, the synthesis often starts from a suitably functionalized cyclononatetraene precursor that can be converted to the difluoro derivative via nucleophilic or electrophilic fluorination reagents under mild conditions.

Difluorocarbene Insertion Techniques

  • Difluorocarbene (:CF2) insertion into cyclic dienes or polyenes is a well-established method to introduce difluoro groups.
  • Sodium bromodifluoroacetate (BrCF2COONa) is preferred over sodium chlorodifluoroacetate (ClCF2COONa) due to its greater stability and lower decomposition temperature, facilitating cleaner difluorocarbene generation.
  • The difluorocarbene generated in situ can react with cyclononatetraene or its derivatives to form the 9,9-difluoro substituted product.
  • Reaction conditions such as temperature (typically moderate heating), solvent choice (e.g., diglyme or DMSO), and reaction time are optimized to maximize yield and minimize side products.

Cyclopropanation and Ring-Opening Strategies

  • Some synthetic routes involve initial cyclopropanation of fluorinated precursors followed by ring expansion or rearrangement to yield the cyclononatetraene framework with difluoro substitution.
  • For example, difluorocyclopropane derivatives can be synthesized via cyclopropanation of fluorinated alkenes using reagents like trimethylsulfoxonium iodide and strong bases (NaH or NaOH) in polar aprotic solvents such as DMSO.
  • Subsequent transformations, including ring-opening or rearrangement, can afford the desired difluorocyclononatetraene structure.
  • These methods require careful stereochemical control to maintain the (1E,3Z,5E,7Z) configuration.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Fluorination agent Sodium bromodifluoroacetate (BrCF2COONa) Preferred for stability and efficiency
Solvent Diglyme, DMSO Polar aprotic solvents favor carbene generation
Temperature 80–180 °C Moderate heating to decompose precursor and generate difluorocarbene
Reaction time Several hours Optimized to maximize yield and minimize side reactions
Base (for cyclopropanation) NaH or NaOH Used with trimethylsulfoxonium iodide for cyclopropanation

Research Findings and Yield Data

  • Studies comparing sodium chlorodifluoroacetate and sodium bromodifluoroacetate show that the bromo derivative achieves nearly quantitative yields (~100%) in difluorocyclopropanation reactions, indicating its superior performance in difluorocarbene generation.
  • The stability of the difluoro substituents during synthesis is enhanced by controlling reaction temperature and solvent polarity, which reduces side reactions such as polymerization or ring cleavage.
  • Kinetic studies suggest that the electronic effects of fluorine atoms influence the activation energy of the carbene insertion step, necessitating fine-tuning of reaction parameters for optimal conversion.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Selective fluorination Fluorinating agents on cyclononatetraene Direct introduction of F atoms Risk of over-fluorination
Difluorocarbene insertion NaBrCF2COONa, diglyme/DMSO, moderate heat High yield, stable reagents Requires careful temperature control
Cyclopropanation + rearrangement Trimethylsulfoxonium iodide, NaH/NaOH, DMSO Stereochemical control, versatile Multi-step, complex optimization

Chemical Reactions Analysis

Types of Reactions

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, osmium tetroxide

      Conditions: Aqueous or organic solvents, room temperature to elevated temperatures

      Products: Diketones, carboxylic acids

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, room temperature

      Products: Alkanes, alcohols

  • Substitution

      Reagents: Halogens, nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the nucleophile and solvent

      Products: Substituted cyclononatetraenes

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature

    Substitution: Bromine in dichloromethane at room temperature

Scientific Research Applications

Chemistry

In chemistry, (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique electronic properties make it a valuable intermediate in the development of new materials and catalysts.

Biology

While direct biological applications are limited, derivatives of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene are being explored for their potential use in medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Medicine

In medicine, research is ongoing to explore the potential of fluorinated cyclononatetraenes as therapeutic agents. Their ability to interact with biological targets in unique ways could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is used in the production of advanced materials, including polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound, leading to the formation of specific products. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclooctatetraene Derivatives

Example : Cyclooctatetraene (COT) and its functionalized analogs (e.g., Cy3-4S-AC, Cy7-2S-Me-COT) .

  • Structural Differences: Ring Size: Cyclononatetraene (9-membered) vs. cyclooctatetraene (8-membered). Larger rings exhibit reduced strain but less effective π-conjugation due to nonplanar geometries. Substituents: Fluorine atoms at the 9-position in cyclononatetraene vs. sulfonate or indolium groups in COT derivatives.
  • Thermal Stability: COT derivatives with bulky substituents (e.g., Cy7-2S-Me-COT) show enhanced stability due to steric hindrance, whereas cyclononatetraene’s smaller substituents (fluorine) may permit greater conformational flexibility but lower thermal resilience .

Fluorinated Linear and Cyclic Systems

Example : (1Z,3Z,5Z)-1-Fluoro-1,3,5,7-octatetraene and 1,1-Difluoro-cyclohexane .

  • Conjugation vs. Saturation: The linear fluorinated octatetraene retains full conjugation, whereas cyclononatetraene’s cyclic structure imposes bond alternation and localized double bonds. 1,1-Difluoro-cyclohexane lacks conjugation, but its chair conformation highlights fluorine’s steric and electronic effects on cyclohexane dynamics .
  • Synthetic Challenges: Cyclononatetraene’s synthesis likely requires electrocyclic ring closure or metathesis, similar to COT formation mechanisms , whereas linear fluorinated polyenes are synthesized via stepwise coupling .

Larger Cyclic Systems

Example : (1E,3Z,5E,7Z,9E,11E,13Z,15E)-1,3,5,7,9,11,13,15-Cyclohexadecaoctaene .

  • Conjugation Length: The 16-membered ring with eight double bonds achieves extended conjugation, contrasting with cyclononatetraene’s shorter, strained π-system.
  • Strain and Aromaticity: Larger rings reduce angle strain, but even-numbered conjugated systems (e.g., 16-membered) may exhibit pseudo-aromaticity, unlike odd-membered cyclononatetraene .

Research Findings and Implications

  • Electronic Effects: Fluorine substitution in cyclononatetraene likely reduces electron density at adjacent carbons, altering reactivity in electrophilic additions compared to non-fluorinated analogs .
  • Ring Strain : The nine-membered ring’s strain energy is intermediate between smaller (COT) and larger (cyclohexadecaoctaene) systems, influencing its propensity for electrocyclic reactions .
  • Synthetic Utility: Cyclononatetraene derivatives could serve as fluorinated building blocks for materials science, analogous to sulfonated COT dyes in photodynamic therapy .

Biological Activity

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene is a unique organic compound notable for its structural characteristics and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

(1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene has the following chemical properties:

  • Molecular Formula : C₉H₈F₂
  • CAS Number : 565464-16-6
  • Molecular Weight : 166.16 g/mol
  • Structure : The compound features a cyclononatetraene framework with two fluorine substituents at the 9-position.

The biological activity of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene has been investigated in various studies. Its unique structure allows it to interact with biological systems in several ways:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of fluorine atoms may enhance its potency by altering membrane permeability or inhibiting specific metabolic pathways.
  • Antitumor Activity : Research indicates that (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene may possess antitumor properties. In vitro assays have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the biological effects of (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-Cyclononatetraene:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential use in developing new antimicrobial agents.
  • Study on Antitumor Effects :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Findings : Notable reduction in cell viability was observed in MCF-7 and HeLa cells with IC50 values of 15 µM and 20 µM respectively.
    • : Indicates promising antitumor activity warranting further investigation.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus10Case Study 1
AntimicrobialEscherichia coli12Case Study 1
AntitumorMCF-7 (breast cancer)15Case Study 2
AntitumorHeLa (cervical cancer)20Case Study 2

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1E,3Z,5E,7Z)-9,9-Difluoro-1,3,5,7-cyclononatetraene, and what challenges arise in stereocontrol?

  • Methodological Answer : Synthesis requires regioselective fluorination and precise control of double-bond geometry. A plausible route involves cyclization of a polyene precursor followed by fluorination using agents like DAST (diethylaminosulfur trifluoride). Challenges include avoiding undesired [1,3]-sigmatropic shifts during fluorination and maintaining the (1E,3Z,5E,7Z) configuration. Characterization via 19F^{19}\text{F} NMR can confirm fluorination efficiency, while NOESY NMR validates stereochemistry .

Q. How can structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Use multinuclear NMR (1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to map coupling constants and confirm double-bond geometry. IR spectroscopy identifies C-F stretching modes (~1100–1000 cm1^{-1}), while UV-Vis spectroscopy probes conjugation effects. Mass spectrometry (HRMS) verifies molecular weight. Comparative analysis with non-fluorinated analogs highlights fluorine’s electron-withdrawing effects .

Q. What is the thermal stability of the compound, and how does fluorination influence its reactivity?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to assess thermal decomposition thresholds. Fluorine’s electronegativity increases ring strain, potentially lowering thermal stability. Reactivity under photochemical conditions (e.g., electrocyclic ring-opening) can be monitored via UV-Vis or 1H^1\text{H} NMR kinetics. Compare results with computational predictions (DFT) to validate mechanistic hypotheses .

Advanced Research Questions

Q. How do fluorine substituents affect the conformational dynamics of the cyclononatetraene ring?

  • Methodological Answer : Dynamic NMR studies at variable temperatures reveal ring-flipping barriers. 19F^{19}\text{F} NMR chemical shift anisotropy (CSA) provides insights into fluorine’s steric and electronic roles. Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model low-energy conformers and compare with experimental data .

Q. What electronic perturbations arise from fluorination, and how do they influence aromaticity or antiaromaticity?

  • Methodological Answer : Employ nucleus-independent chemical shift (NICS) calculations to evaluate aromaticity. Compare magnetic shielding effects in fluorinated vs. non-fluorinated analogs. Electrochemical methods (cyclic voltammetry) quantify electron-withdrawing effects on redox potentials. Correlate with frontier molecular orbitals (HOMO/LUMO) from DFT .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Triangulate data using multiple techniques: X-ray crystallography for absolute configuration, NOESY for spatial proximity, and JJ-resolved NMR for coupling constants. Validate computational models (DFT, MD simulations) against experimental results. If discrepancies persist, assess solvent effects or probe for dynamic processes (e.g., ring puckering) .

Q. What strategies optimize regioselectivity in Diels-Alder reactions involving this compound as a diene or dienophile?

  • Methodological Answer : Screen Lewis acid catalysts (e.g., BF3_3·OEt2_2) to enhance dienophile reactivity. Use inverse-electron-demand Diels-Alder with electron-deficient partners. Monitor regioselectivity via 1H^1\text{H} NMR coupling constants or X-ray analysis of adducts. Computational transition-state modeling (e.g., QM/MM) rationalizes selectivity trends .

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